molecular formula C19H18N2O3 B5888397 N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide

カタログ番号 B5888397
分子量: 322.4 g/mol
InChIキー: QJOZALDNQAMJRG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide, also known as modafinil, is a eugeroic drug that promotes wakefulness and alertness. It was first approved by the US Food and Drug Administration (FDA) in 1998 for the treatment of narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and sudden attacks of sleep. Since then, modafinil has been used off-label for a variety of other conditions, including shift work sleep disorder, obstructive sleep apnea, attention deficit hyperactivity disorder (ADHD), and cognitive enhancement.

作用機序

The exact mechanism of action of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide is not fully understood, but it is believed to act on multiple neurotransmitter systems in the brain. Modafinil has been shown to increase the release of dopamine, norepinephrine, and histamine, which are all involved in wakefulness and arousal. It also appears to inhibit the reuptake of dopamine, which may contribute to its effects on motivation and reward.
Biochemical and physiological effects:
Modafinil has been shown to have a number of biochemical and physiological effects beyond its wake-promoting properties. It has been shown to increase cognitive performance, including attention, memory, and executive function. It has also been shown to improve mood and reduce fatigue in individuals with various medical conditions, such as multiple sclerosis and cancer-related fatigue.

実験室実験の利点と制限

Modafinil has several advantages as a research tool. It has a well-established safety profile and is generally well-tolerated by most individuals. It also has a relatively long half-life, which allows for sustained effects over several hours. However, there are also some limitations to its use. For example, N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide may have different effects on different individuals, depending on factors such as genetics and underlying medical conditions. Additionally, N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide may interact with other medications or substances, which could affect its safety and efficacy.

将来の方向性

There are several areas of research that could benefit from further investigation into the effects of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide. One area of interest is its potential use as a treatment for cognitive impairment in conditions such as Alzheimer's disease and schizophrenia. Other areas of research could include exploring the effects of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide on mood and motivation, as well as investigating its potential for use in enhancing athletic performance. Additionally, further research could be conducted to better understand the mechanisms of action of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide and how it interacts with other neurotransmitter systems in the brain.

合成法

The synthesis of N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide involves the reaction between 2-[(diphenylmethyl)sulfinyl]acetamide and 4-(2-chloroacetamido)-2-methylbenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide with high yield and purity.

科学的研究の応用

Modafinil has been extensively studied for its potential therapeutic and cognitive-enhancing effects. In addition to its FDA-approved use for narcolepsy, N-[4-(2,5-dioxo-1-pyrrolidinyl)-2-methylphenyl]-2-phenylacetamide has been shown to improve wakefulness and alertness in shift workers, military personnel, and other individuals who experience sleep deprivation. It has also been investigated as a treatment for other sleep disorders, such as obstructive sleep apnea and restless leg syndrome.

特性

IUPAC Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-11-15(21-18(23)9-10-19(21)24)7-8-16(13)20-17(22)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOZALDNQAMJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)CCC2=O)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,5-dioxopyrrolidin-1-yl)-2-methylphenyl]-2-phenylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。